3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone
Overview
Description
3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone is a synthetic compound that belongs to the class of azepanone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which may be due to its ability to modulate the activity of pain receptors. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone in lab experiments is its potential therapeutic properties. It has been shown to have several beneficial effects, including anti-inflammatory, analgesic, and anti-cancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate its anti-cancer properties and potential use in cancer therapy. Furthermore, studies are needed to investigate its potential side effects and toxicity in vivo.
Scientific Research Applications
Several studies have investigated the potential therapeutic properties of 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-2-ylamino)azepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16-15(7-3-4-10-17-16)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,14-15,18H,3-4,7-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXXQBNVBPXGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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